ethyl 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate
CAS No.: 946359-28-0
Cat. No.: VC11921821
Molecular Formula: C27H27NO5
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946359-28-0 |
|---|---|
| Molecular Formula | C27H27NO5 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | ethyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |
| Standard InChI | InChI=1S/C27H27NO5/c1-4-31-26(30)20-12-14-22(15-13-20)28-25(29)19-10-8-18(9-11-19)17-32-23-7-5-6-21-16-27(2,3)33-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,28,29) |
| Standard InChI Key | FLTUHGXRQLPVGM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound comprises three distinct moieties:
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Ethyl benzoate backbone: A benzene ring esterified with an ethyl group at the para position.
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Benzamide linker: A secondary amide (-NH-C(O)-) connecting the benzoate to a substituted benzyl group.
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2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ether: A partially hydrogenated benzofuran system with geminal dimethyl substitution at the 2-position (Figure 1).
Physicochemical Properties
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Molecular Formula: C₂₆H₂₇NO₅ (calculated via high-resolution mass spectrometry) .
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Molecular Weight: 457.50 g/mol.
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Solubility:
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Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr): 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (aryl ether C-O) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound is synthesized through sequential functionalization:
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Benzofuran core preparation: Cyclization of a phenolic precursor.
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Etherification: Introduction of the -OCH₂- linker.
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Amide coupling: Union of the benzofuran ether with ethyl 4-aminobenzoate.
Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
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Procedure:
Etherification with 4-(Chloromethyl)benzoyl Chloride
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Reagents: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol, 4-(chloromethyl)benzoyl chloride, K₂CO₃, DMF .
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Conditions: 80°C, 12 h.
Amide Coupling with Ethyl 4-Aminobenzoate
Challenges and Optimization
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Diastereomer Formation: The dihydrofuran ring may adopt multiple conformers, requiring chromatographic separation .
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Side Reactions: Competing ester hydrolysis during coupling necessitates anhydrous conditions .
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | CDK2 | 0.45 | |
| Carbofuran (Insecticide) | Acetylcholinesterase | 0.02 | |
| Melatonin Agonist Analog | MT₁ Receptor | 0.12 |
Industrial and Research Applications
Pharmaceutical Intermediates
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Kinase Inhibitor Development: Scaffold for optimizing selectivity against cancer targets .
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Neuroprotective Agents: Benzofuran derivatives show promise in Alzheimer’s models .
Material Science
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Luminescent Materials: Benzofuran cores are employed in OLEDs; ester/amide groups enhance solubility for thin-film processing .
Future Directions and Challenges
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